(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
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Overview
Description
(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a chiral oxazolidine derivative. This compound is notable for its structural complexity and the presence of multiple stereogenic centers, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound. For instance, the reaction between a benzoyl-protected amino alcohol and a ketone can form the oxazolidine ring.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via benzoylation, using benzoyl chloride in the presence of a base such as pyridine.
Stereoselective Synthesis: The stereochemistry of the compound can be controlled using chiral auxiliaries or catalysts to ensure the desired (4S,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and stereoselective biological processes.
Industry: The compound can be used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, often through its chiral centers. These interactions can influence the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4,5,6-Trihydroxy-2-iminohexanoic acid: Another chiral compound with multiple stereogenic centers.
(4S,5R)-4-Methyl-5-phenyloxazolidine-2-selone: A similar oxazolidine derivative used in stereochemical studies.
Uniqueness
(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications requiring precise control over molecular configuration.
Properties
IUPAC Name |
(4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2)20(17(21)14-11-7-4-8-12-14)15(16(24-19)18(22)23)13-9-5-3-6-10-13/h3-12,15-16H,1-2H3,(H,22,23)/t15-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOXAQNPPJHPAD-JKSUJKDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436066 |
Source
|
Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153652-70-1 |
Source
|
Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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